molecular formula C6H9ClF3NO3 B6201489 rac-(3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride CAS No. 2694057-25-3

rac-(3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride

Cat. No.: B6201489
CAS No.: 2694057-25-3
M. Wt: 235.6
InChI Key:
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Description

rac-(3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the morpholine ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the trifluoromethyl group.

    Reduction: Reduction reactions can occur, potentially affecting the carboxylic acid group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

rac-(3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,6R)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)morpholine-3-carboxylic acid
  • 3-(trifluoromethyl)morpholine-6-carboxylic acid
  • 6-(trifluoromethyl)morpholine-3-carboxamide

Uniqueness

The unique combination of the trifluoromethyl group and the morpholine ring in rac-(3R,6R)-6-(trifluoromethyl

Properties

CAS No.

2694057-25-3

Molecular Formula

C6H9ClF3NO3

Molecular Weight

235.6

Purity

95

Origin of Product

United States

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